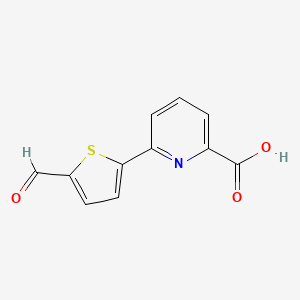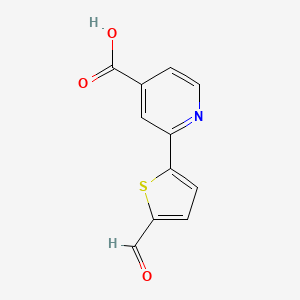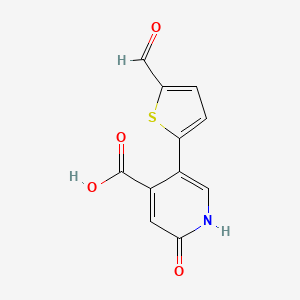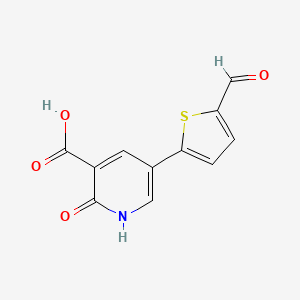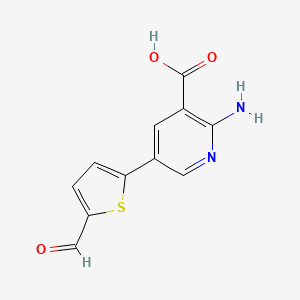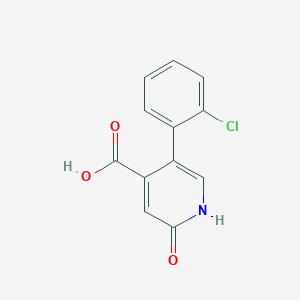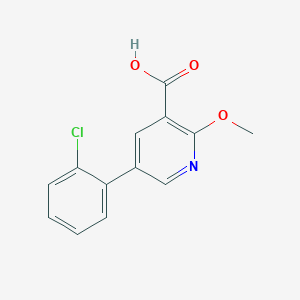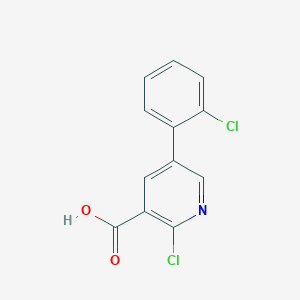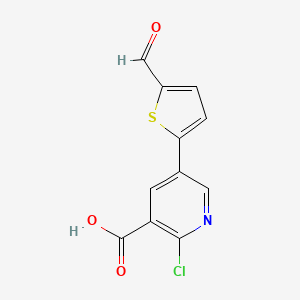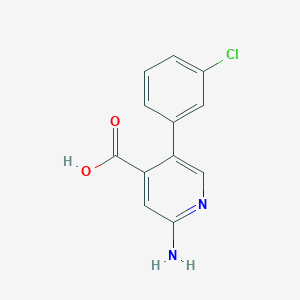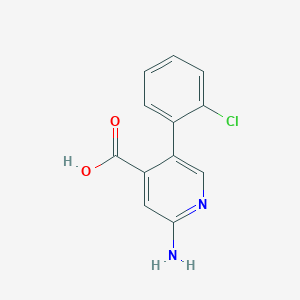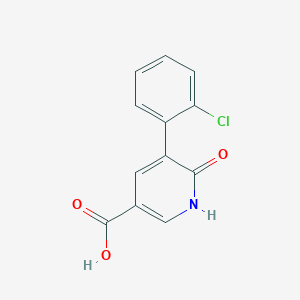
5-(2-Chlorophenyl)-6-hydroxynicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chlorophenyl)-6-hydroxynicotinic acid: is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chlorophenyl group attached to the nicotinic acid structure, which includes a hydroxyl group at the sixth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chlorophenyl)-6-hydroxynicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 3-cyanopyridine.
Condensation Reaction: The 2-chlorobenzaldehyde undergoes a condensation reaction with 3-cyanopyridine in the presence of a base such as sodium hydroxide to form an intermediate.
Cyclization: The intermediate is then cyclized under acidic conditions to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in 5-(2-Chlorophenyl)-6-hydroxynicotinic acid can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of 5-(2-Chlorophenyl)-6-oxonicotinic acid.
Reduction: Formation of 5-(2-Chlorophenyl)-6-hydroxy-1,4-dihydronicotinic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine:
Pharmacology: Potential use as a pharmacophore in drug design due to its structural similarity to nicotinic acid derivatives.
Biological Studies: Used in studies to understand the interaction of nicotinic acid derivatives with biological targets.
Industry:
Agriculture: Potential use as a precursor for agrochemicals.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.
作用機序
The mechanism of action of 5-(2-Chlorophenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets. The hydroxyl group and the chlorophenyl group play crucial roles in binding to these targets. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes involved in metabolic pathways.
Receptors: It may bind to receptors and modulate their activity.
類似化合物との比較
- 5-(2-Bromophenyl)-6-hydroxynicotinic acid
- 5-(2-Fluorophenyl)-6-hydroxynicotinic acid
- 5-(2-Methylphenyl)-6-hydroxynicotinic acid
Comparison:
- Uniqueness: The presence of the chlorine atom in 5-(2-Chlorophenyl)-6-hydroxynicotinic acid imparts unique electronic properties, making it distinct from its analogs.
- Reactivity: The chlorophenyl group may exhibit different reactivity compared to bromophenyl or fluorophenyl groups due to the difference in electronegativity and size of the halogen atoms.
特性
IUPAC Name |
5-(2-chlorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-10-4-2-1-3-8(10)9-5-7(12(16)17)6-14-11(9)15/h1-6H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRFTVGTUWNAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CNC2=O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687294 |
Source


|
| Record name | 5-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-85-8 |
Source


|
| Record name | 5-(2-Chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

